molecular formula C4Cl2F4O2 B1294286 Tetrafluorosuccinyl chloride CAS No. 356-15-0

Tetrafluorosuccinyl chloride

Cat. No.: B1294286
CAS No.: 356-15-0
M. Wt: 226.94 g/mol
InChI Key: XCSFZFHJQXODPO-UHFFFAOYSA-N
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Description

Tetrafluorosuccinyl chloride is a chemical compound with the molecular formula C4Cl2F4O2 and a molecular weight of 226.94 g/mol . It is characterized by the presence of two chlorine atoms and four fluorine atoms attached to a succinyl backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrafluorosuccinyl chloride can be synthesized through the chlorination of tetrafluorosuccinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where tetrafluorosuccinic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the corrosive nature of the reactants and products. The reaction is conducted in a controlled environment to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Tetrafluorosuccinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form tetrafluorosuccinic acid and hydrochloric acid.

    Reduction: It can be reduced to tetrafluorosuccinic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Tetrafluorosuccinic Acid: Formed through hydrolysis and reduction reactions.

Scientific Research Applications

Tetrafluorosuccinyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrafluorosuccinyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Succinyl Chloride: Similar in structure but lacks fluorine atoms, making it less reactive.

    Difluorosuccinyl Chloride: Contains fewer fluorine atoms, resulting in different reactivity and stability.

    Trifluorosuccinyl Chloride: Intermediate reactivity compared to tetrafluorosuccinyl chloride.

Uniqueness

This compound is unique due to its high fluorine content, which imparts exceptional reactivity and stability. This makes it a valuable reagent in various chemical synthesis processes, particularly in the preparation of fluorinated compounds .

Properties

IUPAC Name

2,2,3,3-tetrafluorobutanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F4O2/c5-1(11)3(7,8)4(9,10)2(6)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSFZFHJQXODPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189066
Record name Tetrafluorosuccinyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-15-0
Record name 2,2,3,3-Tetrafluorobutanedioyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356-15-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrafluorosuccinyl chloride
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Record name Tetrafluorosuccinyl chloride
Source EPA DSSTox
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Record name Tetrafluorosuccinyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetrafluorosuccinyl chloride contribute to the unique properties of fluorine-enriched polyamide nanofiltration membranes?

A1: this compound serves as a crucial monomer in the synthesis of fluorine-enriched polyamide (FPA) used in nanofiltration membranes []. When reacted with piperazine, a cyclo-aliphatic diamine, through interfacial polymerization, it forms the FPA layer responsible for the membrane's selective filtration properties.

Q2: Can you elaborate on the impact of this compound on the membrane's charge properties and filtration performance?

A2: Despite not possessing fixed charged groups, the FPA membrane exhibits a uniform charge atmosphere due to the presence of fluorine atoms introduced by this compound []. This unique characteristic contributes to the membrane's intriguing separation behavior. While exhibiting low surface charge, as evidenced by low zeta potential values, the membrane demonstrates high Donnan-exclusion towards multivalent anions like sulfate ions []. This selectivity suggests a significant role of steric hindrance and the unique charge distribution arising from the fluorine atoms in the FPA structure, influencing the rejection of differently charged species.

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